molecular formula C17H16N4O4S B11020829 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11020829
M. Wt: 372.4 g/mol
InChI Key: HINXJZASYCUNAN-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the cyclopropyl group, and the coupling with the isoindole moiety. Common reagents and conditions might include cyclization reactions, condensation reactions, and the use of protecting groups to ensure selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible sites within the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites such as the thiadiazole ring or the isoindole moiety.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiadiazole derivatives, isoindole derivatives, or compounds with similar functional groups.

Uniqueness

The uniqueness of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique reactivity, stability, or biological activity compared to related compounds.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H16N4O4S/c1-25-7-6-21-15(23)11-5-4-10(8-12(11)16(21)24)13(22)18-17-20-19-14(26-17)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20,22)

InChI Key

HINXJZASYCUNAN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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